molecular formula C21H15NO B1275474 2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde CAS No. 558473-55-5

2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde

Cat. No.: B1275474
CAS No.: 558473-55-5
M. Wt: 297.3 g/mol
InChI Key: VXQZXAROVXVMHY-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde is a chemical compound with the molecular formula C21H15NO. It is a specialty product often used in proteomics research applications . This compound features an indolizine core, which is a nitrogen-containing heterocycle, substituted with a biphenyl group at the 4-position and a carboxaldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-4-carbaldehyde with a suitable indolizine precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde involves its interaction with specific molecular targets. The indolizine core can bind to various receptors and enzymes, modulating their activity. The biphenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde is unique due to the combination of its indolizine core, biphenyl group, and carboxaldehyde functionality. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-(4-phenylphenyl)indolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO/c23-15-21-20(14-19-8-4-5-13-22(19)21)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQZXAROVXVMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396298
Record name 2-(4-phenylphenyl)indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558473-55-5
Record name 2-(4-phenylphenyl)indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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